molecular formula C7H8BFO3 B14770847 (5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid

(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid

Cat. No.: B14770847
M. Wt: 169.95 g/mol
InChI Key: JQHPWOKCANVZJH-UHFFFAOYSA-N
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Description

(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the boronic acid group can produce a borane derivative.

Scientific Research Applications

(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, further contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-4-hydroxy-2-methylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and hydroxyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H8BFO3

Molecular Weight

169.95 g/mol

IUPAC Name

(5-fluoro-4-hydroxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C7H8BFO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10-12H,1H3

InChI Key

JQHPWOKCANVZJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)O)F)(O)O

Origin of Product

United States

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